molecular formula C12H13NO B13700752 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole

2-(4-methoxyphenyl)-4-methyl-1H-pyrrole

Katalognummer: B13700752
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: CFRSGJQPDCJREA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxyphenyl)-4-methyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of a methoxyphenyl group at the 2-position and a methyl group at the 4-position of the pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. In this case, the starting materials would be 4-methoxybenzaldehyde and 2,5-hexanedione, which undergo cyclization in the presence of an acid catalyst to form the desired pyrrole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)-4-methyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the pyrrole ring .

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxyphenyl)-4-methyl-1H-pyrrole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-4-methyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxyphenyl and methyl groups enhances its versatility in various applications, making it a valuable compound in scientific research .

Biologische Aktivität

2-(4-Methoxyphenyl)-4-methyl-1H-pyrrole is a pyrrole derivative that has attracted attention due to its diverse biological activities. This compound, like many pyrrole derivatives, has been studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C12H13N Molecular Formula \text{C}_{12}\text{H}_{13}\text{N}\quad \text{ Molecular Formula }

The synthesis of this compound typically involves various methods, including cyclization reactions of appropriate precursors. The synthesis pathways often utilize starting materials such as substituted phenyl derivatives and pyrrole itself to achieve the desired structure.

Biological Activities

1. Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
This compoundE. coli15
2-(4-Chlorophenyl)-5-methyl-1H-pyrroleS. aureus18
2-CyanopyrroleP. aeruginosa20

2. Anti-inflammatory Properties

Pyrrole derivatives have also been explored for their anti-inflammatory effects. Case studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

3. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms such as the modulation of apoptotic pathways and inhibition of cell proliferation.

Table 2: Anticancer Activity Assessment

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)25Induction of apoptosis
HeLa (Cervical Cancer)30Cell cycle arrest
A549 (Lung Cancer)20Inhibition of migration

The biological activity of this compound is believed to involve interaction with various biological targets, including enzymes and receptors. For instance, studies have suggested that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, thus reducing inflammation by limiting prostaglandin synthesis.

Case Studies

Case Study 1: Neuroprotective Effects

A recent study examined the neuroprotective effects of pyrrole derivatives on PC12 cells exposed to neurotoxic agents. The results indicated that pre-treatment with this compound significantly reduced oxidative stress markers and apoptosis rates in these cells, highlighting its potential in treating neurodegenerative diseases.

Case Study 2: Antiviral Activity

In another investigation, the antiviral properties of pyrrole derivatives were assessed against HIV-1 integrase interactions. Compounds similar to this compound showed moderate inhibitory effects, suggesting a potential role in antiviral therapies.

Eigenschaften

Molekularformel

C12H13NO

Molekulargewicht

187.24 g/mol

IUPAC-Name

2-(4-methoxyphenyl)-4-methyl-1H-pyrrole

InChI

InChI=1S/C12H13NO/c1-9-7-12(13-8-9)10-3-5-11(14-2)6-4-10/h3-8,13H,1-2H3

InChI-Schlüssel

CFRSGJQPDCJREA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CNC(=C1)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.